molecular formula C14H11NO B13969918 6-Methyl-acridone

6-Methyl-acridone

Cat. No.: B13969918
M. Wt: 209.24 g/mol
InChI Key: MFWDQDXQUXODPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-acridone is a functionalized acridone derivative that serves as a privileged scaffold in medicinal chemistry and pharmaceutical research . The acridone nucleus, a planar tricyclic structure, is known for its diverse biological activities and ability to interact with multiple biological targets . Researchers value this compound as a key intermediate for developing novel therapeutic agents, particularly in oncology. Acridone derivatives are extensively investigated as DNA intercalating agents , topoisomerase inhibitors , and for their potential to overcome multi-drug resistance (MDR) in cancer cells . The structural motif is also relevant in neurodegenerative disease research, as acridone-based compounds have demonstrated activity as acetylcholinesterase (AChE) inhibitors and show multi-target actions against Alzheimer's disease pathogenesis, including antioxidant effects and prevention of beta-amyloid aggregation . The methyl substituent at the 6-position can influence the compound's electronic properties, lipophilicity, and overall binding interactions with biological targets, making it a versatile building block for structure-activity relationship (SAR) studies . This high-purity compound is intended for use in assay development, hit-to-lead optimization, and fundamental biochemical studies. PRODUCT USE: For Research Use Only (RUO). Not intended for diagnostic or therapeutic procedures. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

3-methyl-10H-acridin-9-one

InChI

InChI=1S/C14H11NO/c1-9-6-7-11-13(8-9)15-12-5-3-2-4-10(12)14(11)16/h2-8H,1H3,(H,15,16)

InChI Key

MFWDQDXQUXODPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2

Origin of Product

United States

Synthetic Methodologies for 6 Methyl Acridone and Its Precursors

Classical Synthetic Routes to Acridone (B373769) Scaffolds Relevant to 6-Methyl-acridone

The fundamental structure of acridone is typically assembled through cyclization reactions that form the central heterocyclic ring. Several classical methods have been established for this purpose.

Ring Closure Methodologies (e.g., Ullmann Condensation variants, Friedländer Synthesis)

Ullmann Condensation and Cyclization

The most traditional and widely used method for synthesizing the acridone skeleton is based on the Ullmann condensation. pharmatutor.org This two-step process begins with the copper-catalyzed reaction between an o-halobenzoic acid and a substituted aniline (B41778) to form an N-phenylanthranilic acid intermediate. rsc.org In the second step, this intermediate undergoes intramolecular cyclization, typically promoted by strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), to yield the acridone ring system. rsc.org

The general scheme is as follows:

Condensation: An o-halobenzoic acid reacts with an aniline derivative in the presence of a copper catalyst and a base, such as potassium carbonate, to form the corresponding N-phenylanthranilic acid. ptfarm.pl

Cyclization: The N-phenylanthranilic acid is heated in a strong acid medium, leading to electrophilic cyclization and dehydration to form the tricyclic acridone structure. ptfarm.plijsrr.org

For the synthesis of this compound, the Ullmann condensation would specifically involve the reaction of an o-halobenzoic acid with 4-methylaniline (p-toluidine).

Table 1: Representative Conditions for Ullmann Condensation and Cyclization

StepReactantsCatalyst/ReagentConditionsProductReference
Condensationo-chlorobenzoic acid, AnilineCopper oxide, K₂CO₃Reflux, 4-5 hoursN-phenylanthranilic acid ptfarm.pl
CyclizationN-phenylanthranilic acidConc. H₂SO₄Heat on steam bath, 4 hoursAcridone ptfarm.pl
Condensation2-bromobenzoic acid, Aniline derivativesCopper, K₂CO₃Reflux in ethanol (B145695)N-phenylanthranilic acid derivatives rsc.org
CyclizationN-phenylanthranilic acid derivativesPolyphosphoric acid (PPA)100 °CAcridone derivatives rsc.org

Friedländer Synthesis

The Friedländer synthesis is another classical method for constructing quinoline (B57606) rings, which can be adapted for acridine-type structures. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active α-methylene group (a ketone or aldehyde). organic-chemistry.org While more commonly applied to quinolines, its principles are relevant to the formation of the nitrogen-containing heterocyclic ring in acridines. For instance, treating the salt of anthranilic acid with cyclohex-2-enone at 120°C can produce 9-methylacridine. ptfarm.plpharmaguideline.com The synthesis of the acridone core itself via a direct Friedländer approach is less common than the Ullmann route.

Intramolecular Cyclization Approaches

Modern synthetic strategies often focus on intramolecular cyclization reactions, which can offer greater efficiency and control. These methods typically start with a pre-formed diarylamine precursor.

One prominent approach is the copper-catalyzed intramolecular C-H amination, which uses an oxidant like air to form the acridone ring from 2-(methylamino)benzophenones. researchgate.net This method avoids the harsh acidic conditions of the classical Friedel-Crafts cyclization. Another route involves the palladium-catalyzed dual C-H carbonylation of diarylamines, using a carbon monoxide source to build the carbonyl bridge and close the ring in a single transformation. organic-chemistry.org

Furthermore, carbanion-mediated cyclizations have been developed as a regioselective alternative. acs.org In this method, a properly substituted N-methyl diarylamine is treated with a strong base like lithium diisopropylamide (LDA), which facilitates an intramolecular cyclization to form the acridone ring system with high regioselectivity, governed by the position of directing metalation groups. acs.orgresearchgate.net

Targeted Synthesis of this compound

The synthesis of a specifically substituted acridone, such as this compound, requires precise control over the placement of the methyl group. This is typically achieved through the strategic design of precursors rather than the direct, and often unselective, functionalization of the parent acridone ring.

Regioselective Methylation Approaches

Direct C-methylation of the acridone scaffold is challenging due to the difficulty in controlling the position of substitution. Electrophilic substitution reactions on the acridone ring can lead to a mixture of isomers. While N-methylation at the 10-position is a common and straightforward reaction, achieving selective methylation at the C-6 position is not typically accomplished as a final step. rsc.org

Therefore, the most effective and regioselective strategy for synthesizing this compound is to incorporate the methyl group into one of the starting materials. The position of the methyl group is predetermined by the choice of the aniline derivative used in the initial condensation reaction.

Precursor Design and Synthesis (e.g., N-phenylanthranilic acid derivatives)

The key precursor for the targeted synthesis of this compound via the classical route is N-(4-methylphenyl)anthranilic acid . This intermediate ensures that the subsequent cyclization will yield the desired 6-methyl isomer.

The synthesis of this precursor is achieved via the Ullmann condensation, as previously described. pharmatutor.org Specifically, an o-halobenzoic acid (e.g., o-chlorobenzoic acid) is condensed with p-toluidine (B81030) (4-methylaniline). ptfarm.plijsrr.org The reaction is catalyzed by copper or a copper salt in the presence of a base. Once the N-(4-methylphenyl)anthranilic acid is synthesized and purified, it is subjected to acid-catalyzed cyclization using agents like H₂SO₄ or PPA to yield this compound. rsc.orgptfarm.pl

Green Chemistry Principles in this compound Synthesis

In recent years, significant efforts have been made to align the synthesis of acridone derivatives with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. These improved methodologies are directly applicable to the synthesis of this compound.

Key green approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times for both the Ullmann condensation and the subsequent cyclization step. worldscientific.com For example, a Lewis acid-catalyzed condensation of aromatic amines with o-chlorobenzoic acid in a microwave reactor provides an efficient route to acridones. Similarly, the cyclization of N-phenylanthranilic acids can be achieved in minutes under microwave heating with a catalyst like boron trifluoride etherate (BF₃·Et₂O), often under solvent-free conditions. rsc.org

Solvent-Free Reactions: Performing reactions in "dry media" or without a solvent minimizes the use and disposal of volatile organic compounds (VOCs). worldscientific.com Solvent-free benzylation of acridone under microwave irradiation has been reported with high efficiency. worldscientific.comresearchgate.net

Use of Greener Catalysts: There is a move away from stoichiometric and often harsh reagents like concentrated H₂SO₄. Research has focused on using solid acid catalysts like montmorillonite (B579905) K10, which are reusable and environmentally safer. nih.gov Lewis acids such as zinc chloride have also been employed as effective catalysts in microwave-assisted syntheses. researchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single procedure, known as a one-pot synthesis, improves efficiency and reduces waste by eliminating the need to isolate and purify intermediate compounds. nih.gov An efficient one-pot synthesis of acridone derivatives has been developed using montmorillonite K10 as a catalyst in water, a green solvent. nih.gov

Table 2: Green Synthetic Approaches for Acridone Synthesis

Green ApproachCatalyst/ConditionsKey AdvantagesReference
Microwave-Assisted CyclizationBoron trifluoride etherate (BF₃·Et₂O), solvent-free, 150 °CRapid reaction (1 min), high yields, avoids strong protic acids. rsc.org
Microwave-Assisted CondensationZinc chloride (ZnCl₂), microwave reactorHighly efficient, clean reaction, reduction in reaction time.
One-Pot Synthesis in WaterMontmorillonite K10, Iron/Citric Acid in waterUse of water as a green solvent, high efficiency, simplified procedure. nih.gov
Copper-Catalyzed Intramolecular CyclizationCopper catalyst, Air as oxidantAvoids harsh acids, uses a green oxidant (air). researchgate.netrsc.org

Solvent-Free Methods and Microwave-Assisted Synthesis

The dual approach of eliminating organic solvents and utilizing microwave irradiation has emerged as a powerful strategy in the synthesis of acridone derivatives. These techniques address the green chemistry goals of reducing hazardous waste and improving energy efficiency. worldscientific.com

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer substantial environmental benefits by eliminating the need for often toxic, flammable, and difficult-to-remove organic solvents. worldscientific.com These reactions can be conducted under thermal heating conditions, where the reactants are simply melted together, often in the presence of a catalyst. For instance, the synthesis of 9-aryl-3,3,6,6-tetramethyl-hexahydroacridine-1,8-diones has been achieved with high efficiency by reacting aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione and a nitrogen source like ammonium (B1175870) acetate (B1210297) or p-toluidine under solvent-free thermal conditions. researchgate.net This methodology demonstrates rapid and efficient production of acridone derivatives in nearly quantitative yields. researchgate.net Another approach involves using reusable heterogeneous catalysts, such as CuFe2O4 magnetic nanoparticles, to facilitate the synthesis of acridone-based compounds without any solvent. researchgate.net

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has become a cornerstone for accelerating chemical transformations, including the synthesis of heterocyclic compounds like acridones. niscpr.res.inbeilstein-journals.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, which often leads to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. worldscientific.combeilstein-journals.org

A notable example is the N-benzylation of tetracyclic acridone, which, under solvent-free, microwave-irradiated conditions in the presence of potassium carbonate, was completed in just 3 minutes with yields up to 96%. worldscientific.com Similarly, the synthesis of acridine-9-carboxylic acid, a precursor for various acridone derivatives, was achieved in high yield (93%) in only 10 minutes using microwave irradiation, a significant improvement over traditional methods. niscpr.res.in The Hantzsch condensation reaction to produce acridine (B1665455) 1,8-diones has also been successfully performed using microwave assistance, highlighting the broad applicability of this technique. growingscience.com

The combination of solvent-free and microwave-assisted techniques provides a synergistic effect, creating protocols that are fast, efficient, and environmentally friendly. worldscientific.comacadpubl.eu For example, the synthesis of highly functionalized acridone derivatives has been accomplished by reacting precursors like methyl 2-amino-6-methoxybenzoate with phloroglucinol (B13840) under solvent-free conditions in a microwave oven, yielding the product in 25 minutes. acadpubl.eu

Product TypeReactantsConditionsReaction TimeYieldReference
N-Benzylated tetracyclic acridoneTetracyclic acridone, Benzyl bromide, K2CO3Solvent-free, Microwave3 minUp to 96% worldscientific.com
Acridine-9-carboxylic acidN-phenylisatin, KOH solutionMicrowave (160 W)10 min93% niscpr.res.in
Functionalized acridoneMethyl 2-amino-6-methoxybenzoate, Phloroglucinol, Indium chlorideSolvent-free, Microwave25 min75% acadpubl.eu
9-Aryl-hexahydroacridine-1,8-dionesAromatic aldehyde, Dimedone, Ammonium acetateSolvent-free, Thermal (120°C)30 min92% researchgate.net
Acridone-1,2,3-triazole derivatives10-(prop-2-yn-1-yl)acridone, 2-azido-N-phenylacetamide, Copper sulfate, Sodium ascorbateMicrowave (200 W)15-20 min85-94% ias.ac.in

Catalyst Development for Sustainable Synthesis

The development of efficient and reusable catalysts is central to creating sustainable synthetic pathways for acridones. Catalysts can lower the activation energy of reactions, enabling them to proceed under milder conditions, often with greater selectivity and efficiency, thereby reducing energy consumption and waste.

Heterogeneous and Nanoparticle Catalysts:

Heterogeneous catalysts are particularly favored in green chemistry because they can be easily separated from the reaction mixture and reused, which simplifies product purification and reduces waste. Recent research has explored various novel catalytic systems for acridone synthesis. For instance, aluminized polyborate has been reported as an efficient, eco-friendly catalyst for the solvent-free synthesis of 1,8-dioxo-decahydroacridines. growingscience.com Similarly, magnetically recoverable nanoparticles, such as CuFe2O4 and Fe3O4@SiO2@Ni–Zn–Fe LDH, have been employed as highly efficient catalysts for the one-pot synthesis of acridine derivatives under solvent-free conditions. researchgate.netgrowingscience.com These magnetic catalysts can be easily removed from the reaction vessel using an external magnet, allowing for multiple reuse cycles without significant loss of activity.

Polymer-Supported Catalysts:

Immobilizing catalysts on polymer supports is another effective strategy for sustainable synthesis. This approach combines the advantages of homogeneous catalysis (high activity) with those of heterogeneous catalysis (ease of separation and recyclability). A dual catalytic system using polymer-supported palladium and scandium catalysts has been developed for the synthesis of acridone derivatives. acs.orgresearchgate.net In this system, the polymer-supported palladium catalyzes the initial arylic amination, while the polymer-supported scandium catalyst facilitates the subsequent intramolecular Friedel-Crafts acylation to form the acridone ring. researchgate.net

Pincer Complexes and Other Homogeneous Catalysts:

While heterogeneous catalysts are often preferred for their recyclability, advances in homogeneous catalysis also contribute to sustainability. Acridine-based PNP pincer complexes have shown unique reactivity and stability, even in the presence of water, making them suitable for a range of sustainable transformations. rsc.org These complexes can catalyze dehydrogenative reactions that use ammonia (B1221849) directly, offering a significant economic and environmental advantage over methods requiring amino alcohols or other pre-functionalized amines. rsc.org Furthermore, copper-catalyzed methods have been developed for the intramolecular C-H amination to form N-aryl acridones, using air or oxygen as the ultimate oxidant, which is an environmentally benign approach. researchgate.net

Catalyst TypeSpecific Catalyst ExampleReaction TypeKey AdvantagesReference
Heterogeneous NanoparticleCuFe2O4Synthesis of acridone based dihydropyrazinesSolvent-free conditions, reusable, magnetic separation researchgate.net
Heterogeneous NanoparticleFe3O4@SiO2@Ni–Zn–Fe LDHSynthesis of acridinedionesMagnetically recoverable, mesoporous growingscience.com
Polymer-SupportedPolymer-supported Pd and ScArylic amination and Friedel-Crafts acylationRecyclable, sequential one-pot synthesis acs.orgresearchgate.net
Homogeneous Pincer ComplexAcridine-based Ru-PNPDehydrogenative N-heteroaromatic synthesisHigh activity, water-resistant, uses ammonia directly rsc.org
Homogeneous Copper CatalystCu(O2CCF3)2Intramolecular C-H aminationUses air/oxygen as oxidant, neutral conditions researchgate.net
Heterogeneous CatalystAluminized polyborateHantzsch condensation for acridinesSolvent-free conditions, eco-friendly growingscience.com

Atom Economy and Reaction Efficiency Optimization

A central goal of green chemistry is to design synthetic processes that maximize the incorporation of all materials used in the process into the final product. numberanalytics.comprimescholars.com This is quantified by the concept of atom economy, which provides a measure of how efficiently reactant atoms are utilized. rsc.org

Atom Economy:

Atom economy is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants used in the stoichiometric equation. primescholars.combuecher.de

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy are inherently more efficient and generate less waste. Addition reactions, such as the Diels-Alder reaction, are considered highly atom-economical because all the atoms of the reactants are incorporated into the product. rsc.org In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. primescholars.com In the context of this compound synthesis, prioritizing reaction types like cycloadditions or multicomponent reactions that build the core structure with minimal byproduct formation is a key strategy for optimizing atom economy. numberanalytics.com

Reaction Efficiency:

Multicomponent Reactions (MCRs): MCRs, such as the Hantzsch synthesis of acridinediones, are highly efficient as they combine three or more reactants in a single step to form a complex product. beilstein-journals.orggrowingscience.com This reduces the number of synthetic steps, minimizes the need for purification of intermediates, and saves solvents and energy.

Catalytic Cycles: The use of catalytic amounts of a substance, rather than stoichiometric reagents, significantly improves efficiency and reduces waste. For example, the Wittig reaction, while effective for creating alkenes, has poor atom economy due to the generation of a stoichiometric amount of phosphine (B1218219) oxide waste. rsc.org Catalytic alternatives are therefore preferable.

By integrating the principles of atom economy and reaction efficiency, chemists can design more sustainable and economically viable routes to valuable compounds like this compound. numberanalytics.com This involves a holistic approach, from selecting the fundamental reaction type to fine-tuning catalysts and reaction conditions.

Advanced Spectroscopic and Structural Investigations of 6 Methyl Acridone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 6-Methyl-acridone, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional NMR techniques are crucial for unambiguously assigning the complex spectral data of polycyclic aromatic systems like this compound.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between adjacent protons on the aromatic rings, allowing for the sequential assignment of the H1-H2-H3-H4 and H5-H7-H8 spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. molaid.comresearchgate.net This technique is fundamental for assigning the signals of protonated carbons in the ¹³C NMR spectrum. For instance, the signal from the methyl protons would show a cross-peak to the methyl carbon signal.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on established principles and data from related acridone (B373769) structures.

Table 1: Predicted 1H and 13C NMR Chemical Shift Assignments for this compound.
PositionAtom TypePredicted 1H Shift (ppm)Predicted 13C Shift (ppm)Key HMBC Correlations (from 1H)
1CH~7.5~118H2, H4
2CH~7.7~134H1, H3
3CH~7.3~122H2, H4
4CH~8.2~127H3, C4a, C9a
4aC-~142H4, H5
5CH~8.1~126H7, C4, C6, C9
6C-~135H5, H7, H-Methyl
7CH~7.2~121H5, H8
8CH~7.6~122H7, C9, C8a
8aC-~121H1, H8
9C=O-~178H1, H8
9aC-~121H1, H4
10NH~11.5-C8a, C9a
Methyl (on C6)CH3~2.4~21C5, C6, C7

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing crystalline materials, as it is highly sensitive to the local electronic environment and internuclear distances within the solid phase. iucr.org It is particularly valuable for studying polymorphism, where a compound exists in multiple crystal forms. nih.gov

Single-Crystal X-ray Diffraction Analysis of this compound Polymorphs and Co-crystals

Although a specific crystal structure of this compound is not publicly documented, analysis of related acridone structures provides a clear picture of its expected solid-state conformation and packing.

Molecular Conformation and Torsion Angles

Based on crystal structures of numerous acridone derivatives, the tricyclic acridone core of this compound is expected to be nearly planar. iucr.org The planarity is a result of the extensive sp² hybridization across the fused ring system. Any deviation from planarity is typically minimal, with torsion angles within the rings being very close to 0° or 180°. The methyl group attached to the C6 position would be the main substituent, but it is not expected to induce significant distortion in the rigid acridone skeleton.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of acridone derivatives is typically governed by a combination of specific hydrogen bonds and more diffuse π-π stacking interactions. researchgate.net For this compound, the primary interactions anticipated are:

Hydrogen Bonding: The most significant hydrogen bond is expected to be between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O interaction often leads to the formation of centrosymmetric dimers or infinite chains, which are common motifs in the crystal structures of acridones. researchgate.net

π-π Stacking: The planar aromatic surfaces of the acridone molecules facilitate significant π-π stacking interactions. These interactions help to stabilize the crystal lattice, with typical centroid-to-centroid distances between stacked rings ranging from 3.4 to 3.8 Å. scilit.com

Table 2: Common Intermolecular Interactions Expected in Crystalline this compound.
Interaction TypeDonorAcceptorTypical MotifSignificance
Hydrogen BondN-H (Amide)O=C (Carbonyl)Dimers or ChainsPrimary directional force determining packing
π-π StackingAcridone Ring SystemAcridone Ring SystemStacked columns or layersMajor contribution to lattice energy
van der WaalsC-H (Aromatic/Methyl)Molecular SurfaceSpace-fillingContributes to overall crystal density and stability

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. unifr.ch Each peak in the spectrum corresponds to a specific molecular motion, such as the stretching or bending of bonds, making these methods excellent for functional group identification.

For this compound, the vibrational spectra would be dominated by signals from the acridone core and the methyl group. Analysis of related compounds allows for the prediction of the main characteristic bands: core.ac.uk

N-H Vibrations: The N-H stretching vibration is expected to appear as a broad band in the FT-IR spectrum, typically in the range of 3400-3200 cm⁻¹.

C=O Stretching: The carbonyl group gives rise to a very strong and sharp absorption in the FT-IR spectrum, usually found between 1640 and 1610 cm⁻¹, characteristic of the acridone system.

C=C and Aromatic Vibrations: The stretching vibrations of the aromatic carbon-carbon bonds appear in the 1600-1450 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the out-of-plane bending modes, which are sensitive to the substitution pattern, appear in the 900-700 cm⁻¹ region.

Methyl Group Vibrations: The methyl group would show characteristic symmetric and asymmetric stretching (~2950-2850 cm⁻¹) and bending (~1450 and ~1375 cm⁻¹) modes.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber Range (cm-1)Typical Intensity (IR)
N-H StretchAmide3400 - 3200Medium, Broad
C-H Stretch (Aromatic)Aryl C-H3100 - 3000Medium to Weak
C-H Stretch (Aliphatic)Methyl2960 - 2850Medium
C=O StretchKetone (Amide)1640 - 1610Very Strong
C=C Stretch (Aromatic)Aryl C=C1600 - 1450Strong to Medium
C-H Bend (Methyl)Methyl1460 - 1440, 1380 - 1370Medium
C-N StretchAryl Amine1360 - 1250Strong
C-H Out-of-Plane BendAryl C-H900 - 700Strong

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Fingerprinting

Advanced mass spectrometry (MS) serves as a powerful tool for elucidating the structure of molecules by analyzing the mass-to-charge ratio (m/z) of their ions. mdpi.com For this compound, techniques like electron impact (EI) ionization induce fragmentation, where the molecular ion breaks into smaller, characteristic fragment ions. msu.edu The resulting pattern is a molecular fingerprint that helps confirm the structure.

The fragmentation of this compound is influenced by its core acridone structure, which includes a stable aromatic system and a ketone group. libretexts.orgnih.gov Common fragmentation pathways for aromatic ketones involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org In the case of this compound, the molecular ion can undergo specific cleavages. The most common fragmentations involve the loss of neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN), or radicals such as the methyl group (•CH₃).

Key fragmentation pathways for the acridone core often begin with the cleavage of the CO-NH bond. nih.gov The stability of the resulting fragment ions, particularly those that maintain a high degree of aromaticity, dictates the most probable fragmentation routes. tutorchase.com

Table 1: Predicted Major Fragmentation Pathways for this compound in Mass Spectrometry

Process Lost Fragment Resulting m/z (approx.) Notes
Molecular Ion - 209 [M]⁺
α-Cleavage •CH₃ 194 Loss of the methyl group.
Decarbonylation CO 181 Loss of carbon monoxide from the molecular ion.
Ring Fragmentation HCN 182 Loss of hydrogen cyanide from the molecular ion.

This table is based on general fragmentation principles for aromatic ketones and heterocyclic compounds, as specific fragmentation data for this compound is not widely published.

Isotopic fingerprinting using Isotope Ratio Mass Spectrometry (IRMS) is another advanced technique that can provide information about the origin and synthetic history of a compound. thermofisher.com This method measures the precise ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H). These ratios can vary depending on the starting materials and reaction conditions used in the synthesis of this compound. While specific isotopic fingerprinting studies on this compound are not prevalent in public literature, the technique offers a potential pathway for quality control and authentication by establishing a unique isotopic signature for a given production batch. thermofisher.comlcms.cz

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy are essential techniques for probing the electronic structure and photophysical behavior of molecules like this compound. The acridone scaffold is a well-known chromophore, and its absorption and emission properties are dictated by electronic transitions within its π-conjugated system. researchgate.netmsu.edu

The UV-Vis absorption spectrum of acridone derivatives typically displays strong absorption bands in the UV and visible regions, corresponding to π → π* and n → π* electronic transitions. bethunecollege.ac.inuzh.ch The π → π* transitions, which are generally high-intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. msu.edu The n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital, is typically weaker. uzh.ch The position and intensity of these bands are sensitive to the solvent environment. rsc.org

The parent compound, acridone, shows characteristic absorption peaks in ethanol (B145695) at approximately 249 nm and other bands at longer wavelengths. photochemcad.com The introduction of a methyl group at the 6-position is expected to cause minor shifts in these absorption maxima due to its electron-donating inductive effect.

Table 2: Representative UV-Vis Absorption Data for Acridone

Solvent λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹) Transition Type
Ethanol 249 99,900 π → π*

Data is for the parent compound Acridone, which serves as a reference for this compound. photochemcad.com The exact values for this compound may vary slightly.

Acridone and its derivatives are known for their fluorescent properties. osi.lv Upon absorption of light, the molecule is promoted to an excited state and can then relax to the ground state by emitting a photon. This emission occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. mdpi.comacs.org The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a key parameter that quantifies the efficiency of the fluorescence process. For the parent acridone in ethanol, the quantum yield is approximately 0.42. photochemcad.com The photophysical properties, including emission wavelength and quantum yield, are highly dependent on solvent polarity and the nature of substituents on the acridone ring. rsc.orgnih.gov For instance, N-substitution on the acridone ring can lead to dual fluorescence from a locally excited (LE) state and an intramolecular charge transfer (ICT) state. rsc.org

Table 3: Representative Photophysical Properties for Acridone Derivatives

Compound Solvent Excitation λ (nm) Emission λmax (nm) Quantum Yield (ΦF) Stokes Shift (nm)
Acridone Ethanol ~253 ~440 0.42 photochemcad.com ~187 researchgate.net
N-Methylacridone derivative (2a) Dichloromethane ~378 406, 427 0.35 rsc.org ~28-49

This table presents data for the parent acridone and related derivatives to illustrate the typical photophysical properties of the acridone chromophore.

The study of these properties provides fundamental knowledge of the electronic and photophysical behavior of this compound, which is crucial for its potential use in applications such as fluorescent probes and organic light-emitting devices (OLEDs). iaea.org

Reactivity and Mechanistic Studies of 6 Methyl Acridone

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the acridone (B373769) nucleus is a complex process due to the competing electronic effects within the tricyclic system. The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile by the aromatic π-system, forming a resonance-stabilized carbocation intermediate known as an arenium ion. masterorganicchemistry.com The subsequent deprotonation of this intermediate restores aromaticity, yielding the substituted product. masterorganicchemistry.com

In the acridone core, the carbonyl group and the nitrogen atom influence the regioselectivity of the substitution. The heterocyclic nitrogen can pull electron density towards itself, deactivating the ring for electrophilic attack, particularly at adjacent positions. organicchemistrytutor.com Conversely, the fused benzene (B151609) rings are generally electron-rich. Electrophilic substitution on the parent acridine (B1665455) often results in di-substitution at the 2- and 7-positions. ptfarm.pl

Nucleophilic Addition and Substitution Reactions

The acridone scaffold is susceptible to nucleophilic attack at several sites. The C-9 carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. For instance, acridone can react with organometallic reagents like phenyl lithium and methylmagnesium iodide to yield 9-substituted acridine and acridan derivatives. ijddr.in

Furthermore, the acridone ring can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by strongly electron-withdrawing groups, such as a nitro group. thieme-connect.com The reaction mechanism involves the formation of a stable intermediate (a Meisenheimer complex) before the displacement of a leaving group. A notable example involves the synthesis of acridone derivatives where a chloro group at the C-6 position is displaced by various nucleophiles, such as amines or methoxide (B1231860) ions. conicet.gov.ar This demonstrates the feasibility of nucleophilic substitution at the C-6 position, which is para to the ring nitrogen, a position that can stabilize the negative charge of the intermediate. An iterative SNAr reaction sequence has also been utilized to construct diamino-substituted acridone rings from fluorinated precursors. nih.gov

Oxidation and Reduction Pathways

The oxidation and reduction of the acridone core are key transformations. Acridones are generally difficult to reduce. However, they can be reduced to the corresponding acridans (9,10-dihydroacridines) using agents like a sodium amalgam. ijddr.in The reduction of nitroacridone derivatives with reagents such as tin and hydrochloric acid typically yields the corresponding amino-acridones without affecting the acridone core itself. ijddr.in

Oxidation of the acridone ring is also challenging due to its inherent stability. Strong oxidizing agents like potassium permanganate (B83412) can lead to the degradation of the molecule, forming quinoline-2,3-dicarboxylic acid. ptfarm.pl Oxidation with chromic acid has been reported to yield 10,10′-biacridonyl. ijddr.in

The redox properties can be quantified using electrochemical methods like cyclic voltammetry. While data for 6-methyl-acridone is not specified, studies on the closely related 10-methylacridone show an irreversible oxidation wave, indicating its electrochemical behavior. rsc.org The introduction of electron-donating amine substituents at the 2,7-positions results in reversible oxidation waves at lower potentials. rsc.org

Table 1: Electrochemical Properties of 10-Methylacridone and its Derivatives
CompoundFirst Oxidation Potential (V vs Fc/Fc+)Second Oxidation Potential (V vs Fc/Fc+)HOMO Energy Level (eV)LUMO Energy Level (eV)Source
10-Methylacridone1.55 (irreversible)N/AN/AN/A rsc.org
2,7-bis(diphenylamino)-10-methylacridone0.711.02-5.11-2.56 rsc.org
2,7-bis(4-methoxyphenyl(phenyl)amino)-10-methylacridone0.721.28-5.02-2.43 rsc.org

Photochemical Reactivity and Excited State Chemistry

Acridone and its derivatives are known for their significant photochemical activity and fluorescent properties. mdpi.commdpi.com The acridone structure contains an electron-accepting carbonyl group and an electron-donating amino group within its π-conjugated system, which facilitates the formation of a photoexcited intramolecular charge transfer (ICT) state. mdpi.com This property is central to their use as photocatalysts. mdpi.com

Upon excitation with light, typically in the near-UV range, acridone derivatives can enter an excited singlet state (1Acr*). mdpi.com From this state, they can undergo intersystem crossing to a triplet state or participate in electron transfer processes. For example, in the presence of an electron donor like an amine (e.g., ethyl dimethylaminobenzoate, EDB), the excited acridone can be photoreduced, leading to the formation of aminoalkyl radicals that can initiate polymerization. mdpi.com

Electron Spin Resonance (ESR) spin-trapping experiments have been used to identify the radical species generated during these photochemical events. mdpi.comcdnsciencepub.com The irradiation of acridone derivatives can produce radicals adjacent to the amine group, confirming the proposed photo-reduction mechanism. mdpi.com The excited state of acridine has a higher pKa (10.6) than its ground state (5.1), indicating it is more basic in the excited state. wikipedia.org

Table 2: Photochemical Radical Generation from an Acridone System
SystemIrradiation SourceDetected Radical SpeciesESR Hyperfine Coupling Constants (Gauss)Proposed MechanismSource
Bn-Acr (N-benzyl acridone)LED@405nmRadicals near the amine group (Acr-CH-R)αN = 13.9, αH1 = 1.4, αH2 = 3.5Intramolecular H-abstraction mdpi.com
Bn-Acr / EDBLED@405nmAminoalkyl radicals (EDB(-H))αN = 14.3, αH = 2.1Photo-reduction via electron transfer from EDB mdpi.com

Reaction Mechanisms of this compound Derivatives

The reaction mechanisms for this compound derivatives are extensions of the fundamental pathways described for the parent acridone system.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of an arenium ion intermediate. The stability of this intermediate determines the regiochemical outcome. For a derivative of this compound, resonance structures of the arenium ion for attack at different positions would need to be analyzed to predict the major product, considering the combined directing effects of the acridone core and the substituents. masterorganicchemistry.comlkouniv.ac.in

Nucleophilic Substitution: For nucleophilic aromatic substitution (SNAr) to occur on a derivative, a two-step addition-elimination mechanism is typical. A nucleophile attacks an electron-deficient carbon atom bearing a good leaving group, forming a resonance-stabilized Meisenheimer complex. nih.gov The subsequent departure of the leaving group re-aromatizes the ring. The rate of this reaction is highly dependent on the presence of electron-withdrawing groups that can stabilize the anionic intermediate. conicet.gov.ar

Photochemical Reactions: The mechanisms for photochemical reactions of acridone derivatives often involve photoinduced electron transfer (PET). nih.gov For instance, in a photocatalytic cycle, the acridone derivative is first excited by light (e.g., 1Acr*). This excited state can then accept an electron from a donor (reductant), generating a radical anion of the acridone and a radical cation of the donor. nih.gov This acridine radical (Acr•) is a potent reductant that can then transfer an electron to a substrate, completing the catalytic cycle and regenerating the ground-state acridone. nih.gov

Synthesis and Characterization of 6 Methyl Acridone Derivatives and Analogues

N-Alkylation and N-Acylation Reactions

The nitrogen atom (N-10) of the acridone (B373769) ring is a common site for derivatization. thieme-connect.com N-alkylation is readily achieved by treating the parent acridone with various alkyl halides in the presence of a base. thieme-connect.comwikipedia.org For instance, N-methylation can be accomplished using reagents like methyl iodide or dimethyl sulfate. thieme-connect.com The use of microwave irradiation in the absence of a solvent has been shown to be an efficient method for the N-alkylation of acridones, offering rapid reaction times and high yields. tandfonline.com

A general procedure for N-alkylation involves reacting the acridone with an appropriate alkyl bromide in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3). nih.gov Another method utilizes potassium hydroxide (B78521) in tetrahydrofuran (B95107) (THF) with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to facilitate the reaction with alkyl halides. mdpi.comderpharmachemica.com For example, N-alkylated 2-methylacridone derivatives have been synthesized in good yields (64-99%) using microwave-assisted N-alkylation with various bromides. nih.gov

N-acylation reactions introduce an acyl group at the N-10 position. For example, the reaction of 1,2-diamino-10-(carboxymethyl)-9(10H)-acridone with acetic anhydride (B1165640) results in acylation. nih.gov These reactions are crucial for creating a variety of functionalized acridone derivatives.

Table 1: Examples of N-Alkylation Reactions of Acridone Derivatives

Starting MaterialAlkylating AgentBase/CatalystSolventProductYield (%)Reference
2-Methylacridin-9(10H)-oneVarious BromidesK2CO3DMFN-alkylated 2-methylacridones64-99 nih.gov
Acridone1-BromododecaneKOH/KITHF10-(dodecyl)acridin-9(10H)-oneNot specified mdpi.com
Acridone1,12-DibromododecaneKOH/KITHF10,10'-(dodecane-1,12-diyl)bis(acridin-9(10H)-one)Not specified mdpi.com
Substituted Acridone1-Bromo-3-chloropropaneKOH/TBABTHFN-(3-chloropropyl)acridoneNot specified derpharmachemica.com
AcridoneAlkyl HalidesNaOH/K2CO3 on Al2O3/TBABNone (Microwave)N-AlkylacridonesHigh tandfonline.com

Halogenation and Nitration of the Acridone Ring

Electrophilic substitution reactions such as halogenation and nitration are employed to introduce functional groups onto the aromatic rings of the acridone core. The position of substitution is influenced by the existing substituents and reaction conditions.

Halogenation: Direct bromination of 10-methylacridone with molecular bromine in acetic acid at reflux temperature yields 2,7-dibromo-10-methylacridone. rsc.org This dibrominated intermediate serves as a versatile building block for further functionalization through cross-coupling reactions. rsc.org The halogenation of quinacridone (B94251) pigments, which share a similar core structure, is also a well-established industrial process. google.com

Nitration: Nitration of the acridone ring can be achieved using various nitrating agents. For example, nitration of 10-(carboxymethyl)-9(10H)-acridone ethyl ester with nitric acid in a mixture of acetic anhydride and acetic acid yields the corresponding nitro derivative. nih.gov Similarly, N-alkylated acridones can be nitrated using silver nitrate (B79036) in acetonitrile. derpharmachemica.com The position of nitration can be directed by existing substituents on the ring. For instance, nitration of acridine (B1665455) in acidic conditions primarily yields 2-nitroacridine. thieme-connect.com

Table 2: Examples of Halogenation and Nitration Reactions

Starting MaterialReagentConditionsProductReference
10-MethylacridoneBr2Acetic Acid, Reflux2,7-Dibromo-10-methylacridone rsc.org
10-(Carboxymethyl)-9(10H)-acridone ethyl esterHNO3/Ac2OAcetic Acid, 60°C2-Nitro-10-(carboxymethyl)-9(10H)-acridone ethyl ester nih.gov
N-alkylated acridoneAgNO3Acetonitrile, Room Temp.Nitrated N-alkylated acridone derpharmachemica.com

Side-Chain Modifications and Linker Chemistry

Modifications of the methyl group at the C-6 position and the introduction of various linkers are critical for developing targeted therapeutic agents and molecular probes. While direct modification of the 6-methyl group is less commonly reported, the introduction of side chains at other positions, often via multi-step synthesis, is a prevalent strategy.

For instance, acridone derivatives with linkers are often synthesized by first introducing a functional group that can be further elaborated. A common approach involves creating a carboxylic acid functionality on the acridone scaffold, which can then be coupled with various amines or other nucleophiles to introduce linkers. For example, N-alkylation of 2-methylacridinone with methyl chloroacetate (B1199739) followed by hydrolysis yields a carboxylic acid derivative. nih.gov This acid can then be coupled with amines, such as a Boc-protected piperazine, using coupling agents like EDCI and HOBt to introduce a flexible linker. nih.gov

The concept of linker chemistry is crucial in the development of Antibody-Drug Conjugates (ADCs), where a linker connects a cytotoxic payload to an antibody. mdpi.com Although not specific to 6-methyl-acridone, the principles of linker design, such as incorporating cleavable or non-cleavable linkers, are applicable to the development of targeted acridone-based molecules. mdpi.com

Heterocyclic Ring Fusions and Annulations

The fusion of additional heterocyclic rings onto the acridone backbone, a process known as annulation, leads to the formation of more complex, polycyclic structures with potentially enhanced biological activities. These fused systems can significantly alter the planarity, electronic properties, and steric profile of the parent molecule.

One approach involves the intramolecular cyclization of appropriately substituted acridone precursors. For example, the synthesis of pyranoacridone alkaloids like acronycine involves the annulation of a pyran ring onto the acridone core. acs.org This can be achieved through reactions of dihydroxyacridone derivatives with reagents like propargyl alcohols under Mitsunobu conditions or via ethylenediamine (B42938) diacetate-mediated cyclization. acs.org

Another strategy involves the construction of fused systems from acridone derivatives bearing reactive functional groups. For instance, 7,8-diamino-4-carboxy-10-methyl-9(10H)-acridone reacts with nitric oxide to form a corresponding triazole derivative, effectively fusing a triazole ring to the acridone scaffold. nih.gov Similarly, the synthesis of symmetrical bisimidazoacridones has been described, demonstrating the fusion of imidazole (B134444) rings. conicet.gov.ar

The fusion of other heterocyclic rings like oxadiazoles (B1248032) has also been reported, where acridone derivatives are reacted with pre-formed heterocyclic intermediates. rsc.org These annulation strategies significantly expand the chemical diversity of the acridone family.

Structure-Activity Relationship (SAR) Studies for Modified Structures

Structure-activity relationship (SAR) studies are essential for understanding how specific structural modifications to the this compound scaffold influence its biological activity. These studies guide the rational design of more potent and selective compounds.

N-Alkylation and Acylation: The nature of the substituent at the N-10 position can significantly impact biological activity. For example, the introduction of an alkyl chain at the N-position of acridone derivatives has been shown to impart antibacterial and anticancer properties. mdpi.com SAR studies on N-alkylated 2-methylacridone derivatives as MARK4 inhibitors revealed that the length and nature of the alkyl chain are critical for activity. nih.gov

Ring Substitution: The position and nature of substituents on the acridone ring play a crucial role in determining biological effects. For instance, in a series of acridine derivatives, 6-chloro and 2-methoxy substituents were found to be important for antimalarial activity. ptfarm.pl In another study on acridine bis-sulfonamides, compounds with a 7- or 8-substituted acridine moiety by an electron-donating group showed higher anticancer activity, possibly due to more effective DNA interaction. rsc.org

Side-Chain Modifications and Linkers: The linker connecting the acridone core to other moieties is a key determinant of activity. In the context of acridone-based anticancer agents, the length and flexibility of the linker can influence DNA binding and topoisomerase inhibition. For example, SAR studies on acridone-4-carboxamides have shown that the side chain at position 4 is critical for their antitumor activity. mdpi.com

Heterocyclic Fusions: The fusion of additional rings to the acridone core can lead to compounds with novel mechanisms of action. For example, the development of triazoloacridones has resulted in potent anticancer agents. rsc.org SAR studies on fused heterocyclic antifolates have shown that the type of fused ring (e.g., pyrrole (B145914) vs. cyclopentene) significantly affects their biological profile, including enzyme inhibition and cellular uptake. nih.gov

Computational and Theoretical Investigations of 6 Methyl Acridone

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Methyl-acridone, DFT calculations have been instrumental in elucidating its electronic properties, including the distribution of electron density and the nature of its molecular orbitals. researchgate.netias.ac.in These studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic parameters. researchgate.netresearchgate.net Different functionals and basis sets, such as B3LYP/6-31G(d) and B3LYP/6-311G(d,p), are employed to achieve a balance between computational cost and accuracy. bnmv.ac.innih.gov

HOMO-LUMO Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. bnmv.ac.inacs.org A smaller gap suggests that the molecule can be easily excited and is more reactive, while a larger gap indicates higher stability. bnmv.ac.inacs.org

For acridone (B373769) derivatives, the HOMO-LUMO gap is a significant parameter. bnmv.ac.in Studies have shown that acridone itself possesses a relatively large HOMO-LUMO gap, suggesting high stability. bnmv.ac.innih.gov For instance, the HOMO-LUMO energy gap for a series of acridone amine derivatives was calculated to be in the range of -4.95 to -5.11 eV for HOMO and -2.36 to -2.56 eV for LUMO. rsc.org In one study, the HOMO-LUMO gap for a specific acridone derivative was found to be 3.78 eV, indicating high polarizability and chemical reactivity with lower kinetic stability. researchgate.net The distribution of HOMO and LUMO densities is also informative; often, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. rsc.org

Calculated HOMO-LUMO Gap and Related Parameters for Acridone Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method/Basis SetReference
Acridone Derivative 1-4.95-2.362.59DFT rsc.org
Acridone Derivative 2-5.11-2.562.55DFT rsc.org
Isoxazoline derived from acridone--3.78WB97XD/cc‐pVDZ researchgate.net

Electrostatic Potential Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution and reactive sites of a molecule. researchgate.netwolfram.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electrophilic attack sites), while blue represents areas of positive potential (nucleophilic attack sites). researchgate.netwolfram.com

For acridone derivatives, MEP studies reveal that the most negative potential is often located around the carbonyl oxygen and the nitrogen atom of the acridone ring, making these sites susceptible to electrophilic attack. researchgate.net Conversely, positive potential regions are usually found around the hydrogen atoms. researchgate.net The MEP surface can also elucidate how the molecule interacts with other molecules, such as in host-guest systems. For example, the orientation of methylacridinium (MeAcr+) inside zeolite L channels is primarily governed by electrostatic interactions, where the positively charged regions of the dye interact with the negatively charged framework of the zeolite. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the surrounding environment, such as solvent molecules. plos.orgekb.eg These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of molecular flexibility and solvent effects. acs.org

For acridone derivatives, MD simulations can be used to study their stability and behavior in different solvents. researchgate.net For instance, simulations can reveal how water molecules arrange around the acridone core and how this solvation structure influences the molecule's properties and interactions. plos.org In the context of drug design, MD simulations can assess the stability of a ligand-protein complex over time, providing information on the binding mode and the strength of the interaction. ekb.egnih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to analyze the stability of the system and the flexibility of specific regions of the molecule during the simulation. ekb.egacs.org

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, such as NMR chemical shifts and UV-Vis absorption maxima, which can then be compared with experimental data to validate the computational model and aid in structural elucidation. researchgate.netnih.gov

Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov Theoretical calculations of vibrational frequencies (FT-IR and Raman) are also performed and often scaled to better match experimental spectra. researchgate.net For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding absorption wavelengths. nih.gov These calculations can confirm the intramolecular charge transfer (ICT) nature of electronic transitions observed in the experimental spectra of acridone derivatives. rsc.org

Calculated Spectroscopic Parameters for Acridone Derivatives
ParameterMethodCalculated ValueExperimental ValueReference
¹³C NMR (carbonyl)B3LYP/6-31G(d)~177 ppm~177 ppm ias.ac.in
UV-Vis λmax (ICT)TD-DFT-447-479 nm rsc.org

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating potential reaction pathways. numberanalytics.commi-6.co.jp This often involves the analysis of the frontier molecular orbitals and the calculation of reactivity descriptors derived from conceptual DFT. bnmv.ac.in Furthermore, transition state analysis can be performed to determine the energy barriers of a reaction, providing insights into its kinetics. rsc.org

For this compound, computational studies can predict its susceptibility to nucleophilic or electrophilic attack by examining the MEP surface and the distribution of frontier orbitals. researchgate.net The electrophilicity index (ω) is another descriptor that can quantify the molecule's ability to accept electrons. ias.ac.in By mapping the potential energy surface, researchers can identify the most likely pathways for chemical reactions, which is crucial for designing new synthetic routes or understanding degradation mechanisms. rsc.orgnih.gov

In Silico Screening and Ligand Docking Studies with Biological Targets (Mechanistic Focus)

In silico screening and molecular docking are indispensable tools in modern drug discovery for identifying and optimizing potential drug candidates. gsconlinepress.comijariie.com These methods predict the preferred binding orientation of a ligand to a biological target, such as a protein or DNA, and estimate the strength of the interaction. ijariie.comiajpr.com

This compound and its derivatives have been the subject of numerous docking studies to investigate their potential as therapeutic agents. For example, docking studies have been used to understand the binding interactions of acridone derivatives with DNA, showing that the acridone ring can intercalate between base pairs. iajpr.com In another study, docking was used to identify acridone-based compounds as potential inhibitors of specific enzymes. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and pi-sigma interactions, between the ligand and the active site of the target. iajpr.com The insights gained from docking can guide the design of new derivatives with improved binding affinity and selectivity.

In Vitro Biological Activity and Molecular Interactions of 6 Methyl Acridone

Inhibition Studies on Enzyme Systems

Derivatives of the parent acridone (B373769) structure are recognized for their capacity to inhibit various enzyme systems, a characteristic attributed to their planar heterocyclic structure which facilitates interactions with biomolecular targets. rsc.org While direct studies on 6-Methyl-acridone are not extensively detailed in the provided results, the activities of related acridone derivatives provide a strong indication of its potential enzymatic inhibition profile.

Kinases: Acridone derivatives have been investigated as kinase inhibitors. For instance, derivatives of 2-methylacridone have been synthesized and tested for their inhibitory activity against microtubule affinity-regulating kinase 4 (MARK4), with some showing high inhibitory activity. acs.org This suggests that the acridone scaffold, which this compound possesses, is a viable starting point for developing kinase inhibitors. The combination of tyrosine kinase inhibitors (TKIs) with NF-κB inhibitors, which can include acridone-based compounds, has been explored to overcome TKI resistance in cancer cells. rsc.org

Topoisomerases: A significant body of research points to acridone derivatives as potent inhibitors of topoisomerase I and II. rsc.orgontosight.airesearchgate.net Their planar structure allows them to intercalate into DNA, disrupting the function of these essential enzymes involved in DNA replication and topology. rsc.orgontosight.ai For example, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and amsacrine (B1665488) (m-AMSA) are well-known acridine (B1665455) derivatives that function as topoisomerase inhibitors. rsc.orgmdpi.com Molecular docking studies of bis-acridone derivatives have shown favorable binding affinities for both topoisomerase I and II. ijpsjournal.com This inhibitory action is a key mechanism behind the anticancer properties of many acridone compounds. researchgate.netontosight.aimdpi.com

Acetylcholinesterase (AChE): Acridine and acridone derivatives have been effectively demonstrated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. rsc.orgheraldopenaccess.usnih.gov The acridone-1,2,3-triazole hybrid, for instance, has shown noteworthy AChE inhibition. heraldopenaccess.us Molecular docking studies have revealed that interactions such as π–π stacking between the acridone moiety and aromatic amino acid residues (e.g., Trp84) in the active site of AChE are crucial for inhibitory activity. rsc.org The addition of a methyl group can influence this activity; for example, a methoxy (B1213986) group at the 4-position of an acridone hybrid conferred significantly higher activity. heraldopenaccess.us

Table 1: Enzyme Inhibition by Acridone Derivatives

Enzyme TargetAcridone Derivative TypeKey FindingsReference
Kinases (MARK4)2-Methylacridone derivativesShowed high inhibitory activity against MARK4. acs.org
Topoisomerase I & IIGeneral acridone derivatives, DACA, m-AMSA, Bis-acridonesAct as DNA intercalators and inhibit enzyme function, leading to anticancer effects. rsc.orgontosight.airesearchgate.netmdpi.comijpsjournal.com
Acetylcholinesterase (AChE)Acridone-1,2,3-triazole hybrids, 9-heterocyclic amino-N-methyl-9,10-dihydroacridineEffective inhibitors, with activity influenced by substitutions and interactions with active site residues. rsc.orgheraldopenaccess.usnih.gov

Receptor Binding Profiling and Ligand-Target Interactions

The planar, tricyclic structure of acridone derivatives is fundamental to their ability to interact with various biological targets, most notably nucleic acids. rsc.org

DNA Intercalation: A primary mechanism of action for many acridone derivatives is their ability to insert themselves between the base pairs of DNA, a process known as intercalation. rsc.orgontosight.aiontosight.aiijddr.in This interaction is facilitated by the planar aromatic system of the acridone core and can disrupt essential cellular processes like DNA replication and transcription. ontosight.aiijddr.in Studies with various acridone derivatives confirm their DNA-binding capabilities. rsc.orgresearchgate.net For example, N-substituted acetamido derivatives of acridone have been investigated for their binding interaction with Calf Thymus DNA (CT-DNA). researchgate.net The presence and position of substituents, such as a methyl group, can influence the affinity and selectivity of DNA binding. mdpi.com For instance, while some acridine derivatives show selectivity for G-quadruplex DNA structures, the addition of a methyl group can alter this specificity, sometimes leading to higher affinity for a broader range of DNA sequences. mdpi.com Molecular docking studies have also illustrated the interaction between methyl-substituted acridone rings and nucleotide base pairs through pi-sigma and hydrogen bonds. iajpr.com

Specific Protein Binding: Beyond DNA, acridone derivatives can bind to specific proteins. As discussed in the previous section, they are known to bind to the active sites of enzymes like topoisomerases and acetylcholinesterase. rsc.orgnih.gov Molecular docking studies have provided insights into these interactions, showing, for example, π–π interactions between the acridone moiety and amino acid residues like Phenylalanine and Tryptophan within the enzyme's active site. rsc.org In the context of multidrug resistance, acridone derivatives have been shown to bind to efflux pump proteins like P-glycoprotein (P-gp), potentially inhibiting their function and reversing drug resistance. researchgate.netnih.gov

Table 2: Ligand-Target Interactions of Acridone Derivatives

TargetInteraction TypeKey Acridone FeaturesConsequence of InteractionReference
DNAIntercalationPlanar aromatic ring systemInhibition of replication and transcription, topoisomerase inhibition, anticancer activity. rsc.orgontosight.aiontosight.aiijddr.in
Topoisomerase IISpecific Protein Binding / InhibitionN-substituted acridone scaffoldDNA damage and apoptosis. nih.gov
AcetylcholinesteraseSpecific Protein Binding / InhibitionAcridone moietyInhibition of enzyme activity, potential Alzheimer's treatment. rsc.org
P-glycoprotein (P-gp)Specific Protein Binding / InhibitionAcridone scaffoldModulation of multidrug resistance. researchgate.netnih.gov

Modulatory Effects on Cellular Pathways

The interaction of acridone derivatives with enzymes and DNA ultimately translates into the modulation of critical cellular pathways, particularly those involved in cell death and proliferation.

Apoptosis Induction in Cancer Cell Lines: A significant outcome of the activity of acridone derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.comresearchgate.netresearchgate.net This effect is often a direct consequence of their ability to inhibit topoisomerases and cause DNA damage. nih.gov For example, a potent N-substituted acridone derivative, compound 6h, was found to be a strong inhibitor of both topo IIα and topo IIβ, causing significant DNA damage and inducing apoptosis by triggering the loss of mitochondrial membrane potential. nih.gov Other acridine derivatives have been shown to induce apoptosis in a p53-dependent manner, activating the key cell death inducer, Bax. tandfonline.com The cytotoxic effects of acridone alkaloids from plants like Ruta graveolens are also linked to their ability to induce apoptosis in tumor cells. researchgate.net The induction of apoptosis has been observed in various cancer cell lines, including leukemia, breast cancer, and colorectal carcinoma, upon treatment with different acridone analogues. mdpi.commdpi.com This process can be mediated by the generation of reactive oxygen species (ROS) and the activation of signaling pathways like the ERK and JNK pathways. mdpi.com

Antimicrobial Activity against Specific Strains – in vitro mechanisms

Acridone derivatives have a long history of use as antimicrobial agents, with their activity attributed to their core chemical structure. rsc.orgijddr.in

Antibacterial Activity: Numerous acridone derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. ijddr.inresearchgate.net For instance, certain acridine thiosemicarbazide (B42300) derivatives and 1,8-dioxoacridine derivatives have shown notable inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. nih.gov The primary mechanism of action is believed to be their ability to intercalate into bacterial DNA, thereby disrupting essential cellular processes. ontosight.airesearchgate.netnih.gov

Antifungal Activity: Acridone derivatives also exhibit antifungal properties. rsc.orgijddr.in They have been tested against various fungal strains, including Candida albicans and Candida glabrata, often showing moderate to significant activity. researchgate.netnih.govresearchgate.net One particular acridone, designated M14, not only inhibited the growth of Candida species and dermatophytes but also prevented biofilm formation by C. albicans and reduced the viability of pre-existing biofilms. researchgate.net While DNA intercalation is a probable mode of action, it is noted that this mechanism may not be specific to fungal cells. researchgate.netnih.gov Fungal topoisomerases, being distinct from their human counterparts, represent a promising target for the development of more selective acridine-based antifungal drugs. nih.gov

Table 3: In Vitro Antimicrobial Activity of Acridone Derivatives

Organism TypeSpecific StrainsAcridone Derivative TypeObserved EffectProposed MechanismReference
BacteriaS. aureus, E. coli, S. enteritidisAcridine thiosemicarbazides, 1,8-dioxoacridinesInhibition of bacterial growth.DNA intercalation. researchgate.netnih.gov
FungiC. albicans, C. glabrata, DermatophytesAcridone M14, Acridine thiosemicarbazidesInhibition of fungal growth, prevention of biofilm formation.DNA intercalation, potential inhibition of fungal topoisomerases. nih.govresearchgate.net

Antiviral Properties – in vitro mechanisms

The antiviral activity of acridones is broad, affecting both DNA and RNA viruses, which suggests that they may act on cellular factors rather than purely virus-specific targets. conicet.gov.ar

Inhibition of Viral Replication: Acridone derivatives have demonstrated the ability to selectively inhibit the replication of a diverse range of human pathogenic viruses in cell cultures. conicet.gov.arnih.gov This includes DNA viruses like herpes simplex virus and RNA viruses such as dengue virus and Oropouche virus (OROV). conicet.gov.arnih.gov The primary mode of action appears to be centered on the inhibition of nucleic acid synthesis. conicet.gov.arnih.gov For OROV, an acridone derivative was shown to inhibit viral replication by 99.9% in vitro. nih.gov Mechanistic studies suggest a dual action: strong interaction with the viral endonuclease and potential intercalation with double-stranded RNA (dsRNA), an intermediate in viral replication. nih.gov Similarly, for other RNA viruses, acridine derivatives like quinacrine (B1676205) have been shown to inhibit the recruitment of viral RNA for replication and reduce the synthesis of the complementary RNA strand. uky.edunih.gov

Anti-inflammatory Mechanisms in Cell-Based Assays

Acridine and acridone derivatives have been recognized for their anti-inflammatory properties. rsc.orgontosight.ai While specific cell-based assay results for this compound were not found, the activities of structurally similar compounds provide a framework for its potential mechanisms.

Modulation of Inflammatory Mediators: Anti-inflammatory effects are often evaluated in cell-based assays, such as using macrophage-like cells (e.g., THP-1) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. moleculardevices.comresearchgate.net Compounds with anti-inflammatory activity typically reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and inflammatory mediators such as nitric oxide (NO). nih.govmdpi.com For example, the structurally related compound 6-methylcoumarin (B191867) was shown to decrease the levels of these inflammatory markers in LPS-stimulated RAW 264.7 macrophages. nih.gov The mechanism involved the inhibition of the MAPK and NF-κB signaling pathways, which are central to the inflammatory response. nih.gov Given that some acridine derivatives are known to modulate MAPK signaling, it is plausible that this compound could exert anti-inflammatory effects through similar pathway inhibition. mdpi.com

Potential Applications of 6 Methyl Acridone in Non Biological Systems and Research Tools

Fluorescent Probes and Dyes in Analytical Chemistry and Cell Biology Research

Acridine (B1665455) derivatives, including 6-Methyl-acridone, are a well-established class of heterocyclic compounds recognized for their compelling optical properties, which makes them suitable for use as dyes and fluorescent compounds. researchgate.net Their utility is rooted in a structure that can be readily modified, allowing for the fine-tuning of their photophysical characteristics. researchgate.netnih.gov Acridine-based hybrid fluorescent dyes, which combine the acridine chromophore with other functional groups, have been developed to enhance fluorescence properties for applications in bioimaging and sensing. researchgate.net

Fluorescent small molecules are powerful tools for visualizing biological events and have become indispensable in molecular biology. nih.govmdpi.com They offer high sensitivity and rapid response times for monitoring spatial and temporal changes within biological systems. nih.gov Synthetic dyes, in particular, can be chemically tailored to optimize their photophysical properties and functionality. nih.gov

In cell biology research, fluorescent probes are crucial for imaging and tracking cellular components and processes. mdpi.com For instance, a derivative of acridone (B373769), 10-methyl-2-amino-acridone (MAA), has demonstrated the ability to penetrate cell membranes efficiently. acs.org It distributes throughout the cytoplasm and nucleus, enabling whole-cell imaging. acs.org The Stokes shift of a fluorescent molecule, which is the difference between the maximum absorption and emission wavelengths, is an important characteristic for imaging applications. MAA exhibits a significantly larger Stokes shift compared to the parent acridone molecule, which is advantageous for achieving precise imaging. acs.org

The development of fluorescent probes also extends to monitoring specific cellular microenvironments. For example, polarity-sensitive probes based on acridine have been synthesized to detect changes in the cellular environment, such as within lipid droplets and lysosomes. researchgate.net

Table 1: Comparison of Photophysical Properties

CompoundExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Application
Acridone~390~430~40Reference
10-methyl-2-amino-acridone (MAA)~420~540~120Cell Imaging

Material Science Applications (e.g., organic semiconductors, optoelectronic materials)

Organic materials are gaining significant attention for their use in electronic and optoelectronic devices, including organic thin-film transistors, light-emitting diodes (OLEDs), and solar cells. acs.org Organic semiconductors, which include both small molecules and polymers, are particularly interesting due to their potential for low-cost, solution-processable fabrication on large and flexible substrates. acs.orgeuropean-mrs.com

The electronic and optical properties of organic semiconductors arise from their conjugated molecular structures, which feature delocalized π-electron systems. mdpi.com This conjugation leads to a smaller gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), enabling strong interactions with light. mdpi.com The ability to tune these energy levels through molecular design is a key advantage of organic semiconductors. mdpi.comresearchgate.net

Theoretical studies on acridine derivatives have explored the effect of different substituents on their electronic properties. researchgate.netresearchgate.net By modifying the acridine structure, it is possible to adjust the HOMO and LUMO energy levels and the energy gap, which are critical parameters for applications in organic solar cells. researchgate.netresearchgate.net For instance, theoretical calculations on 6-mono-substituted and 3,6-disubstituted acridines have been performed to predict their potential use in organic solar cells. researchgate.net These studies aim to understand the relationship between molecular structure and optoelectronic properties to design new materials for such applications. researchgate.netresearchgate.net

The development of new materials with tailored properties is a continuous effort in the field of organic electronics. european-mrs.com Research focuses on synthesizing novel organic semiconductors and understanding how their molecular design and nanostructure influence device performance. european-mrs.com

Table 2: Theoretical Electronic Properties of Acridine Derivatives

Compound TypeCalculated Energy Gap (eV) RangePotential Application
6-mono- and 3,6-disubstituted acridines3.483 - 3.565Organic Solar Cells

Chemo-Sensors and Biosensors

Chemosensors and biosensors are analytical devices that detect chemical and biological species, respectively, and convert that interaction into a measurable signal. acs.orgnih.gov Fluorescent chemosensors are particularly useful as they can provide an optical signal in the presence of an analyte. acs.org Acridine derivatives have been explored for their potential in developing such sensors. acs.org

A derivative of acridone, 10-methyl-2-amino-acridone (MAA), has been shown to act as an oxidase mimic, enabling the colorimetric detection of copper ions (Cu²⁺). acs.org This process involves the oxidation of a substrate, 3,3',5,5'-Tetramethylbenzidine (TMB), which results in a color change that can be measured to quantify the concentration of Cu²⁺. acs.org

Electrochemical biosensors represent another important class of sensors. mdpi.commdpi.com These devices measure changes in electrical properties upon interaction with a target analyte. mdpi.com Acridine derivatives have been utilized in the fabrication of electrochemical biosensors. acs.org For example, a biosensor for the detection of microRNA was developed using a novel acridone derivative as an electrochemical signal unit. acs.org In another instance, 10-methyl-3-nitro-acridone was synthesized and used as an electrochemical indicator for the detection of nuclear factor kappa B. acs.org

The development of biosensors often involves the immobilization of a biological recognition element, such as DNA, onto an electrode surface. mdpi.com Acridine dyes can interact with DNA through intercalation, and this interaction can be monitored electrochemically. mdpi.com This principle has been applied to develop DNA sensors for various applications, including the detection of drugs. mdpi.com

Table 3: Examples of Acridone Derivatives in Sensing Applications

Acridone DerivativeAnalyteSensing Principle
10-methyl-2-amino-acridone (MAA)Cu²⁺Colorimetric (Oxidase mimic)
5,7-dinitro-2-sulfo-acridone (DSA)microRNAElectrochemical
10-methyl-3-nitro-acridone (MNA)Nuclear factor kappa BElectrochemical

Role as a Synthetic Intermediate for Complex Molecules

The acridine and acridone frameworks are considered privileged scaffolds in medicinal chemistry and materials science due to their versatile chemical nature, which allows for a wide range of structural modifications. nih.govresearchgate.net This chemical flexibility makes them valuable starting materials, or synthetic intermediates, for the construction of more complex molecules with specific functions. conicet.gov.armdpi.com

The synthesis of various acridone derivatives often begins with the core acridone structure, which is then functionalized through a series of chemical reactions. conicet.gov.ar For example, the synthesis of N-methyl acridones substituted at the C-6 position has been achieved through a multi-step process. conicet.gov.ar Similarly, the synthesis of 10-methyl-2-amino-acridone (MAA) involves the introduction of methyl and nitro groups onto the acridone ring, followed by the reduction of the nitro group to an amino group. acs.org

The development of bis-acridines, molecules containing two acridine units linked together, further illustrates the role of acridine as a synthetic intermediate. mdpi.com These complex structures are designed to interact with DNA by bis-intercalation and often require a carefully planned synthetic route. mdpi.com The synthesis may involve preparing a suitable linker and then coupling it to the acridine moieties. mdpi.com The choice of the starting acridine derivative, such as 9-methoxyacridine (B162088) over 9-chloroacridine, can significantly impact the reaction conditions and efficiency. mdpi.com

The ability to synthesize a diverse array of acridine and acridone derivatives is crucial for exploring their structure-activity relationships and developing new molecules for various applications, from fluorescent probes to potential therapeutic agents. researchgate.net

Q & A

Q. What methodologies are critical for investigating the environmental degradation pathways of this compound?

  • Methodological Answer : Simulate environmental conditions (aqueous photolysis, soil microbiota exposure) using 14C^{14}C-labeled this compound. Analyze degradation products via LC-QTOF-MS and quantify mineralization rates (CO2 evolution). Ecotoxicity assays (Daphnia magna, algae) assess ecological impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.